N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT has shown promise as a therapeutic strategy for the treatment of cancer and other diseases.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide inhibits AKT kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. It has also been shown to improve glucose tolerance and insulin sensitivity in models of diabetes. In addition, it has been shown to have anti-inflammatory effects in models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide is its high potency and specificity for AKT kinase. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide. One area of interest is the development of more soluble analogs of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict response to AKT inhibition in cancer patients. Finally, there is interest in exploring the use of this compound in combination with other targeted therapies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with tert-butylisocyanide to form the isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer and other diseases. It has shown promising results in inhibiting the growth and survival of cancer cells, particularly in combination with other therapies. It has also been studied in models of diabetes, neurodegenerative diseases, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHVUDPTWFCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.